molecular formula C14H11FO3 B572035 3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-10-9

3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B572035
CAS RN: 1215205-10-9
M. Wt: 246.237
InChI Key: XTCDFBNQEJRQAG-UHFFFAOYSA-N
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Description

The compound “3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is a type of boronic acid ester with benzene rings . It has an empirical formula of C7H8BFO3 and a molecular weight of 169.95 .


Synthesis Analysis

The synthesis of similar boronic acid esters often involves a three-step substitution reaction . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach has been reported . This process is often used in the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(F)cc(c1)B(O)O . This indicates that the compound contains a methoxy group (OCH3), a fluorine atom, and a boronic acid group (B(OH)2) attached to a phenyl ring.


Chemical Reactions Analysis

Boronic acid esters like this compound are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

Fluorine-sacrificial Cyclizations

Fluorine-sacrificial cyclizations have been explored for the synthesis of 5-fluoropyrazoles, employing methoxy and trifluoromethyl groups in precursor compounds. This method involves consecutive hydrogen fluoride elimination and intramolecular nucleophilic addition, showcasing the role of fluorine in facilitating cyclization reactions to produce compounds with potential biological activities (Volle & Schlosser, 2000).

Fluorophore Development for Biomedical Analysis

The development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from methoxyindole compounds, highlights the application in biomedical analysis. These compounds exhibit strong fluorescence across a wide pH range, indicating their utility in sensitive detection methods for biochemical analysis (Hirano et al., 2004).

Antibacterial Activity Studies

Research on 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives has been conducted to evaluate their antibacterial activities. These studies focus on the synthesis of derivatives and their impact on cell-free bacterial protein synthesis and whole cell antibacterial activity, revealing the influence of methoxy groups on biochemical potency (Hansen et al., 2005).

Optical Nonlinearity in Electronics

The synthesis of 1,3,4-oxadiazole derivatives containing fluoromethoxy phenyl groups has been researched for their optical nonlinearity properties. These properties are crucial for applications in optoelectronics, where materials with the ability to limit optical transmission under specific conditions are sought for protecting devices against intense light exposure (Chandrakantha et al., 2011).

Novel Catalysis for Amide Formation

The exploration of N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines demonstrates the application in synthesizing new chemical entities. This research underscores the role of fluorinated compounds in enhancing catalytic reactivity and efficiency, contributing to greener chemistry practices (Arnold et al., 2008).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The compound should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDFBNQEJRQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681808
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215205-10-9
Record name 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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